molecular formula C21H32N7O16P3S-4 B1261705 coenzyme A(4-)

coenzyme A(4-)

Cat. No. B1261705
M. Wt: 763.5 g/mol
InChI Key: RGJOEKWQDUBAIZ-IBOSZNHHSA-J
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coenzyme A(4-) is tetraanion of coenzyme A. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a coenzyme A.

Scientific Research Applications

Neurodegeneration and Pantothenate Kinase Deficiency

Coenzyme A plays a crucial role in neurodegeneration associated with pantothenate kinase deficiency. Its precursor, S-acetyl-4′-phosphopantetheine, has shown potential in treating neurodegeneration caused by mutations in the pantothenate kinase 2 gene. This therapeutic strategy involves generating Coenzyme A precursors downstream of the defective step in the pathway (Di Meo et al., 2017).

Metabolic Disorders and Cardiomyopathy

Coenzyme A is critical in various metabolic processes. Mutations in the phosphopantothenoylcysteine synthetase (PPCS), a key enzyme in CoA biosynthesis, have been linked to autosomal-recessive dilated cardiomyopathy, highlighting CoA's significance in cardiac health (Iuso et al., 2018).

Redox Regulation and Protein CoAlation

Coenzyme A is involved in redox regulation through protein CoAlation, a post-translational modification where CoA is covalently attached to cysteine thiols in proteins. This process is critical in cellular responses to oxidative and metabolic stress (Tsuchiya et al., 2017).

Regulation of Metabolic Pathways

The concentration of CoA in cells is key in controlling the output of various metabolic pathways. Changes in CoA levels are important for maintaining metabolic flexibility and glucose homeostasis, particularly in conditions like diabetes (Jackowski & Leonardi, 2014).

Lipogenesis and Hypoxia

Coenzyme A is vital in lipogenesis, especially under hypoxia. Cells utilize reductive metabolism of α-ketoglutarate to synthesize AcCoA for lipid synthesis in hypoxic conditions, demonstrating CoA's role in adapting to varying oxygen levels (Metallo et al., 2011).

Biocatalytic Processes

CoA is crucial in biocatalytic processes for synthesizing high-value products like antibiotics and vitamins. Efficient CoA regeneration systems are essential for exploiting its synthetic potential in chemical synthesis (Mordhorst et al., 2017).

Autophagy Regulation

Coenzyme A regulates autophagy, a cellular process of self-digestion. Nutrient starvation leads to depletion of AcCoA, triggering autophagy. This regulation is critical in balancing cellular catabolism and anabolism (Mariño et al., 2014).

CoA in Infection and Chronic Disease

CoA synthesis is essential in the lifecycle of parasites like Toxoplasma gondii, particularly in the establishment of chronic infection, making it a potential target for intervention (Lunghi et al., 2021).

Turnover and Metabolism in Brain and Liver

The turnover rate of CoA in the brain and liver has implications for conditions like pantothenate kinase-associated neurodegeneration. Understanding CoA metabolism in these organs is crucial for developing targeted treatments (Orsatti et al., 2021).

CoA and Protein CoAlation in Redox Regulation

CoA's role extends to redox regulation and thiol protection under oxidative stress. Protein CoAlation, a process of covalently modifying cellular proteins with CoA, is significant in bacterial defense against oxidative stress (Gout, 2019).

properties

Product Name

coenzyme A(4-)

Molecular Formula

C21H32N7O16P3S-4

Molecular Weight

763.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C21H36N7O16P3S/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/p-4/t11-,14-,15-,16+,20-/m1/s1

InChI Key

RGJOEKWQDUBAIZ-IBOSZNHHSA-J

Isomeric SMILES

CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCS)O

Canonical SMILES

CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCS)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
coenzyme A(4-)
Reactant of Route 2
coenzyme A(4-)
Reactant of Route 3
Reactant of Route 3
coenzyme A(4-)
Reactant of Route 4
Reactant of Route 4
coenzyme A(4-)
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
coenzyme A(4-)
Reactant of Route 6
coenzyme A(4-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.